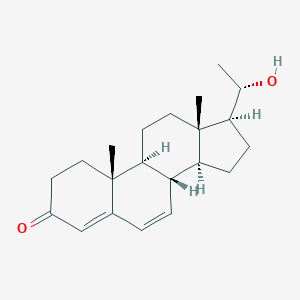

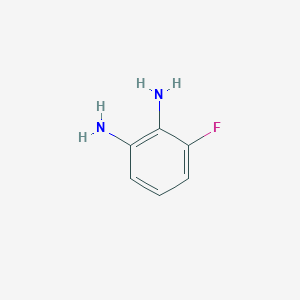

3-Fluorobenzene-1,2-diamine

Übersicht

Beschreibung

3-Fluorobenzene-1,2-diamine is a fluorinated aromatic compound that is of interest in various chemical syntheses. While the provided papers do not directly discuss 3-Fluorobenzene-1,2-diamine, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves palladium-catalyzed reactions, as seen in the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) . This method generates cyclic diamine derivatives, which suggests potential pathways for synthesizing 3-Fluorobenzene-1,2-diamine. Another approach involves the reduction of a dinitro-compound synthesized by coupling chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . This method could potentially be adapted for the synthesis of 3-Fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, as demonstrated by the synthesis of a tetraphenylbenzidine derivative . The compound exhibits a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties. This suggests that 3-Fluorobenzene-1,2-diamine could also have interesting structural features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions. For instance, the use of 2-Fluoro-1,3,5-trinitrobenzene as a condensing reagent for peptide synthesis indicates the reactivity of fluorinated aromatics in amide bond formation . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves a two-step process starting from a trifluoromethylbenzylamine and 1-fluoro-2-nitrobenzene . These reactions highlight the potential reactivity of 3-Fluorobenzene-1,2-diamine in forming bonds with various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorinated tetraphenylbenzidine derivative is noted for its intense blue fluorescence . These properties suggest that 3-Fluorobenzene-1,2-diamine could also display unique physical and chemical characteristics, making it valuable for applications requiring specific performance criteria.

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry with Partially Fluorinated Benzenes : Fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation from the arene, enabling weak binding to metal centers. These properties allow them to function as non-coordinating solvents or easily displaced ligands in metal complexes (Pike, Crimmin, & Chaplin, 2017).

Synthesis and Properties of Fluorinated Polyimides : Novel polyimides created from 2,2'-bis(fluoroalkoxy)benzidines show promising applications in electronics. These materials, derived from various fluoroalkoxy groups, exhibit a favorable combination of low dielectric constant, moisture absorption, thermal stability, and coefficient of thermal expansion, making them potential next-generation materials for electronics applications (Feiring, Auman, & Wonchoba, 1993).

C−H···F Interactions in Crystalline Fluorobenzenes : The study of C−H···F−C interactions in crystalline fluorobenzenes, including 1,2-difluorobenzene, highlights their weak acceptor capabilities. These compounds form key structure-determining intermolecular interactions, important in the crystallography of organic compounds (Thalladi et al., 1998).

Chiral 1,3-Diamines Synthesis : A novel method for synthesizing chiral 1,3-diamines involves nucleophilic aromatic ipso-substitution of fluorine in fluorinated benzene complexes. This approach is of interest for creating fluorinated pharmaceuticals, demonstrating the versatility of fluorobenzene derivatives in organic synthesis (Braun et al., 2008).

Soluble Fluoro-Polyimides Derived from Fluorinated Diamines : Fluoro-polyimides synthesized from fluorine-containing aromatic diamines like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability. These properties make them suitable for applications where these characteristics are critical (Xie et al., 2001).

Wirkmechanismus

Mode of Action

It’s known that fluorinated compounds often act through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The pharmacokinetic properties of 3-Fluorobenzene-1,2-diamine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value (a measure of lipophilicity) of 1.07, indicating moderate lipophilicity . This can influence its distribution in the body and its ability to cross biological membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluorobenzene-1,2-diamine. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

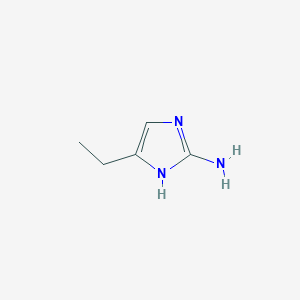

3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSCBKGRGMBEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

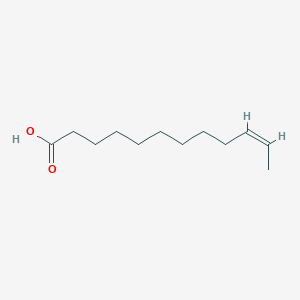

C1=CC(=C(C(=C1)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382329 | |

| Record name | 3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzene-1,2-diamine | |

CAS RN |

18645-88-0 | |

| Record name | 3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.